N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide
Overview
Description
N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide: is an organic compound characterized by the presence of trifluoromethyl groups, a nitro group, and a sulfonamide group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)aniline and 3-nitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,5-bis(trifluoromethyl)aniline is added to a solution of 3-nitrobenzenesulfonyl chloride in the organic solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is isolated by filtration, washed with water and organic solvents, and purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors with precise temperature and pressure control.
Automation: Automated systems for the addition of reagents and monitoring of reaction progress.
Purification: Industrial purification techniques such as distillation, crystallization, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl groups, under strong oxidative conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various substituted sulfonamides.
Oxidation Products: Oxidized derivatives with modified trifluoromethyl groups.
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: The nitro group and sulfonamide group play crucial roles in the compound’s binding affinity and specificity towards its molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with similar trifluoromethyl groups but different functional groups, used as an organocatalyst.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Another compound with trifluoromethyl groups, used in the synthesis of various organic compounds.
Uniqueness: N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide is unique due to the combination of trifluoromethyl groups, a nitro group, and a sulfonamide group in a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6N2O4S/c15-13(16,17)8-4-9(14(18,19)20)6-10(5-8)21-27(25,26)12-3-1-2-11(7-12)22(23)24/h1-7,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUSOJFJSJRWBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.